

Dichloro-methyl-octadecy

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Compound of Interest

Compound Name:	Dichloro-methyl-octadecylsilane
CAS No.:	5157-75-5
Cat. No.:	B1582506

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An In-Depth Technical Guide to the Spectral Data of **Dichloro-methyl-octadecylsilane**

Introduction

Dichloro-methyl-octadecylsilane (DMDOS), with the CAS Number 5157-75-5, is a prominent organochlorosilane used extensively in surface modification groups that can covalently bond to hydroxyl-rich surfaces (like silica, glass, or metal oxides), and a long C18 alkyl chain that imparts hydrophobicity.[4] ranging from stationary phases in HPLC to functionalized nanoparticles for targeted drug delivery.

A thorough understanding of the spectral signature of DMDOS is paramount for quality control, reaction monitoring, and verification of successful surface Spectrometry (MS) data for **Dichloro-methyl-octadecylsilane**, framed from the perspective of a senior application scientist. We will not only present

Chapter 1: Molecular Structure and Spectroscopic Implications

The structure of DMDOS, $\text{CH}_3(\text{CH}_2)_{17}\text{Si}(\text{CH}_3)\text{Cl}_2$, dictates its spectral characteristics. Key features include:

- A long aliphatic chain (C18): This will dominate the ^1H and ^{13}C NMR spectra with overlapping signals characteristic of methylene ($-\text{CH}_2-$) groups.
- A terminal methyl group ($-\text{CH}_3$): The terminal methyl of the octadecyl chain will be distinct in the ^1H NMR spectrum.
- A silicon-bound methyl group ($\text{Si}-\text{CH}_3$): This group will appear in a unique region of both the ^1H and ^{13}C NMR spectra due to the influence of the silicon.
- Two silicon-chlorine bonds ($\text{Si}-\text{Cl}_2$): These are highly reactive and prone to hydrolysis. While not directly observable in NMR, their presence influences handling and sample preparation to avoid premature reaction with atmospheric moisture.[3]

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of DMDOS. A combination of ^1H , ^{13}C , and ^{29}Si NMR provides a complete pic

2.1: ^1H NMR (Proton) Spectroscopy

The ^1H NMR spectrum provides a quantitative map of the different proton environments in the molecule. Due to the long alkyl chain, significant signal

Table 1: ^1H NMR Spectral Data for **Dichloro-methyl-octadecylsilane**

Chemical Shift (δ) ppm	Multiplicity	Integration
-0.88	Triplet (t)	3H
-1.25	Broad Multiplet	-30H
-1.45	Multiplet	2H
-1.05	Multiplet	2H
-0.75	Singlet (s)	3H

Expert Interpretation: The ^1H NMR spectrum is dominated by the large, broad signal around 1.25 ppm, which is characteristic of the long alkyl chain. A bound methyl group (~ 0.75 ppm). The precise chemical shifts of the methylene groups closest to the silicon atom can be subtle and may require high

2.2: ^{13}C NMR (Carbon-13) Spectroscopy

The ^{13}C NMR spectrum complements the ^1H NMR by resolving each unique carbon environment. While signal integration is not typically quantitative,

Table 2: ^{13}C NMR Spectral Data for **Dichloro-methyl-octadecylsilane**

Chemical Shift (δ) ppm	Assignment
-14.1	$\text{CH}_3\text{-CH}_2\text{-}$
-22.7 - 33.0	$\text{-CH}_2\text{-}$ (chain)
-17.5	$\text{-CH}_2\text{-CH}_2\text{-Si}$
-4.5	Si-CH_3

Expert Interpretation: The ^{13}C NMR spectrum provides clear evidence of the long alkyl chain through a dense cluster of peaks between 22 and 33 ppm the silicon atom: the alpha-methylene at ~ 17.5 ppm and the Si-methyl carbon at a highly shifted value of ~ 4.5 ppm. The presence of these signals cor

2.3: ^{29}Si NMR (Silicon-29) Spectroscopy

^{29}Si NMR is a specialized but definitive technique for probing the silicon center. The chemical shift is highly sensitive to the substituents on the silicon

Table 3: ^{29}Si NMR Spectral Data for **Dichloro-methyl-octadecylsilane**

Chemical Shift (δ) ppm	Rationale
-33 - 35	$\text{R}(\text{CH}_3)\text{SiCl}$

Expert Interpretation: The natural abundance of the ^{29}Si isotope is low (4.7%), so signal acquisition may require longer experiment times. However, the shift is a clear fingerprint for the dichloro(methyl)(alkyl)silane functional group. Should hydrolysis occur, new peaks corresponding to silanols ($\text{R}(\text{CH}_3)_2\text{SiOH}$): assessing product purity and stability.^[14]

Chapter 3: Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within the molecule. It is particularly useful for identifying the presence of specific functional groups in a sample's exposure to atmospheric moisture, which could hydrolyze the Si-Cl bonds.^[4]

Table 4: Key IR Absorptions for **Dichloro-methyl-octadecylsilane**

Wavenumber (cm ⁻¹)	Vibration Type	Bond
2955 & 2853	C-H Asymmetric & Symmetric Stretch	C-H (in CH ₂)
1465	C-H Bend (Scissoring)	-CH ₂ -
1260	Si-CH ₃ Symmetric Bend (Umbrella)	Si-C
~800	Si-C Stretch	Si-C
540 - 560	Si-Cl Stretch	Si-Cl
3000 - 3700 (if present)	O-H Stretch	O-H
1000 - 1100 (if present)	Si-O-Si Stretch	Si-O-Si

Expert Interpretation: A high-purity sample of DMDOS will be characterized by strong C-H stretching peaks, a sharp Si-CH₃ bending peak around 1260 cm⁻¹, and Si-Cl stretching peaks around 550 cm⁻¹. These peaks are a critical quality control check, confirming the integrity of the reactive chlorosilyl functional groups.

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Table 5: Expected Mass Spectrometry Data for **Dichloro-methyl-octadecylsilane**

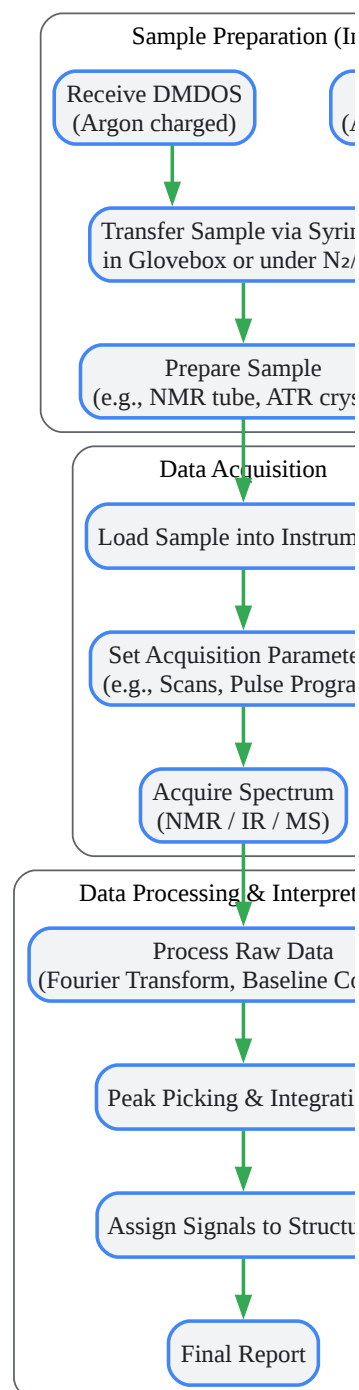
m/z Value	Interpretation
366/368/370	[M] ⁺ (Molecular Ion)
351/353	[M - CH ₃] ⁺
331	[M - Cl] ⁺
113/115/117	[CH ₃ SiCl ₂] ⁺
various	[C _n H _{2n+1}] ⁺

Expert Interpretation: The most telling feature in the mass spectrum of DMDOS is the isotopic pattern of the molecular ion peak, which immediately confirms the structure. The observation of the [CH₃SiCl₂]⁺ fragment is also a strong piece of evidence for the headgroup structure.

Chapter 5: Standard Operating Procedures for Spectral Acquisition

The reactive nature of DMDOS demands meticulous experimental technique to acquire accurate and reproducible data.

Experimental Workflow: From Sample to Spectrum



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Caption: Workflow for acquiring spectral data of reactive silanes.

Protocol 1: NMR Sample Preparation and Acquisition

- **Environment:** All sample manipulations must be performed under an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent hydrolysis.
- **Solvents:** Use anhydrous deuterated solvents, such as chloroform-d (CDCl₃) or benzene-d₆, that have been stored over molecular sieves.
- **Preparation:** In the inert atmosphere, transfer ~10-20 mg of DMDOS into a clean, dry vial. Add ~0.6 mL of the anhydrous deuterated solvent via syringe.

- Transfer: Transfer the solution into a flame-dried NMR tube. Seal the tube with a tight-fitting cap and wrap with paraffin film.
- Acquisition:
 - ¹H NMR: Acquire at least 16 scans. Use a standard pulse program.
 - ¹³C NMR: Acquire at least 1024 scans using a proton-decoupled pulse sequence.
 - ²⁹Si NMR: Use a pulse program optimized for silicon (e.g., with a longer relaxation delay) and acquire a sufficient number of scans for adequate
- Referencing: All spectra should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).^{[5][7]}

Protocol 2: ATR-FTIR Analysis

- Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean and dry. Run a background spectrum of the clean, empty cry
- Sample Application: In a fume hood with low humidity or under a stream of dry nitrogen, apply a single drop of neat DMDOS liquid directly onto the
- Acquisition: Immediately acquire the spectrum. Co-add at least 32 scans with a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
- Cleaning: After analysis, immediately clean the ATR crystal thoroughly with an anhydrous solvent (e.g., hexane or methylene chloride) followed by

Conclusion

The spectral characterization of **Dichloro-methyl-octadecylsilane** is a multi-faceted process that provides a comprehensive understanding of its mo NMR offers a direct window into the reactive center of the molecule. IR spectroscopy serves as a rapid and effective method for verifying the presenc composition through its distinct isotopic patterns. For researchers and drug development professionals, mastery of this spectral data is not merely acc of their scientific endeavors.

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